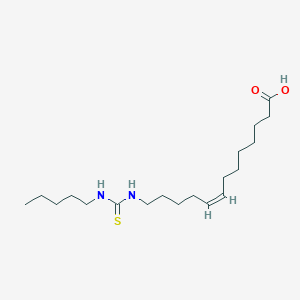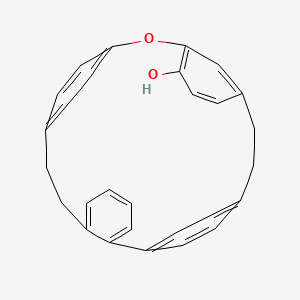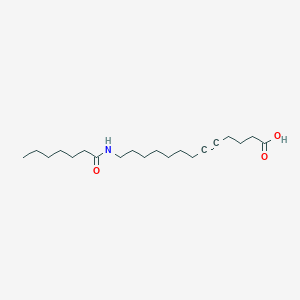
13-n-Heptanamidotridec-5-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-n-Heptanamidotridec-5-ynoic acid is a small molecular compound with the chemical formula C20H35NO3. It is known for its unique structure, which includes a heptanamide group and a tridecynoic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 13-n-Heptanamidotridec-5-ynoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Heptanamide Group: The synthesis begins with the preparation of the heptanamide group through the reaction of heptanoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Tridecynoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
13-n-Heptanamidotridec-5-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the alkyne moiety to alkenes or alkanes.
Substitution: The compound can undergo substitution reactions, particularly at the amide and alkyne positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Alkenes or alkanes derived from the reduction of the alkyne moiety.
Substitution: Substituted derivatives at the amide or alkyne positions.
Applications De Recherche Scientifique
13-n-Heptanamidotridec-5-ynoic acid has been explored for various scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: It has been studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research has focused on its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 13-n-Heptanamidotridec-5-ynoic acid involves its interaction with specific molecular targets and pathways. One of the primary targets is soluble epoxide hydrolase (EPHX2), an enzyme involved in the metabolism of epoxides. By inhibiting EPHX2, the compound can modulate various physiological processes, including inflammation and vascular function .
Comparaison Avec Des Composés Similaires
Similar Compounds
13-n-Heptanamidotridec-5-enoic acid: A similar compound with an alkene moiety instead of an alkyne.
13-n-Heptanamidotridec-5-anoic acid: A compound with an alkane moiety instead of an alkyne.
13-n-Heptanamidotridec-5-ynyl alcohol: A compound with an alcohol group instead of a carboxylic acid.
Uniqueness
13-n-Heptanamidotridec-5-ynoic acid is unique due to its alkyne moiety, which imparts distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C20H35NO3 |
|---|---|
Poids moléculaire |
337.5 g/mol |
Nom IUPAC |
13-(heptanoylamino)tridec-5-ynoic acid |
InChI |
InChI=1S/C20H35NO3/c1-2-3-4-13-16-19(22)21-18-15-12-10-8-6-5-7-9-11-14-17-20(23)24/h2-6,8,10-18H2,1H3,(H,21,22)(H,23,24) |
Clé InChI |
UGVCHIUURWYSNO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=O)NCCCCCCCC#CCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(4-Biphenyl)-(1,2,4-triazol-4-yl)]-3-phenol](/img/structure/B10839910.png)
![1-[Bis(4-bromophenyl)methyl]-3-phenylthiourea](/img/structure/B10839918.png)

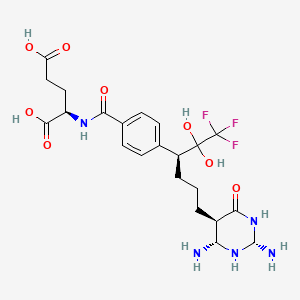
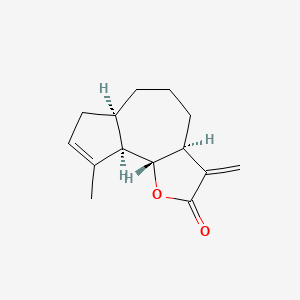
![1-[Bis(4-chlorophenyl)methyl]-3-(4-chlorophenyl)-](/img/structure/B10839941.png)
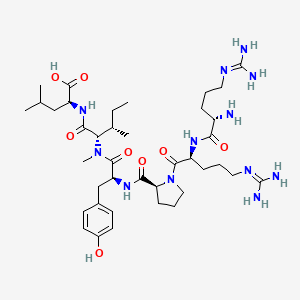
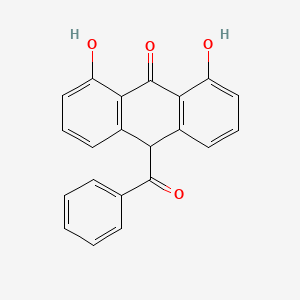
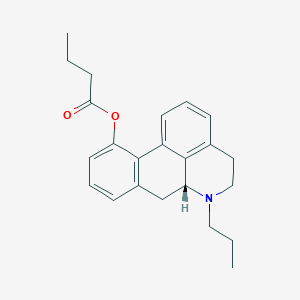
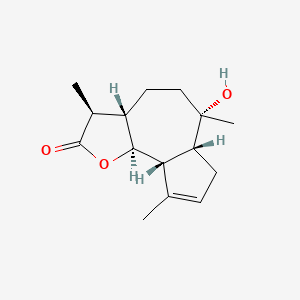

![[123I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B10839972.png)
